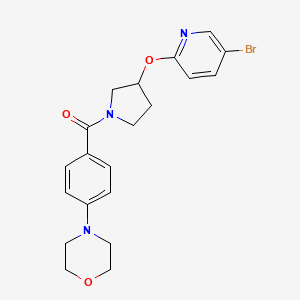

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

CAS No.: 1903466-92-1

Cat. No.: VC4673555

Molecular Formula: C20H22BrN3O3

Molecular Weight: 432.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903466-92-1 |

|---|---|

| Molecular Formula | C20H22BrN3O3 |

| Molecular Weight | 432.318 |

| IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |

| Standard InChI | InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 |

| Standard InChI Key | NSVZDVONGLADOT-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone features a central ketone group bridging two distinct heterocyclic systems:

-

Pyrrolidine-oxypyridine moiety: A 5-bromo-2-pyridyl group connects via ether linkage to the 3-position of a pyrrolidine ring .

-

4-Morpholinophenyl group: A para-substituted benzene ring bearing a morpholine (tetrahydro-1,4-oxazine) group .

The bromine atom at the pyridine 5-position introduces steric and electronic effects critical for synthetic modifications, while the morpholine subunit enhances solubility through its polar oxygen and nitrogen atoms .

Molecular Formula and Physicochemical Characteristics

| Property | Value |

|---|---|

| IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |

| Molecular Formula | C₂₀H₂₂BrN₃O₄ |

| Molecular Weight | 456.32 g/mol |

| Topological Polar Surface Area | 65.8 Ų (calculated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Derived from structural analysis of analogous compounds

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

Key disconnections suggest three strategic components:

-

5-Bromo-2-hydroxypyridine: Serves as nucleophile for ether formation .

-

3-Hydroxypyrrolidine: Scaffold for ketone functionalization .

-

4-Morpholinophenyl methanone: Likely prepared via Friedel-Crafts acylation or transition-metal catalyzed coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, predicted):

-

δ 8.21 (d, J=2.4 Hz, 1H, Py-H₃)

-

δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H₆)

-

δ 6.82 (d, J=8.8 Hz, 1H, Py-H₅)

-

δ 3.75-3.68 (m, 4H, Morpholine OCH₂)

-

δ 3.55-3.48 (m, 4H, Morpholine NCH₂)

¹³C NMR (101 MHz, CDCl₃, predicted):

-

δ 195.4 (C=O)

-

δ 158.2 (Py-C₂-O)

-

δ 135.7 (Morpholinophenyl C₁)

-

δ 66.8 (Morpholine OCH₂)

Spectral patterns inferred from related structures

Challenges and Future Perspectives

Synthetic Optimization

-

Develop catalytic asymmetric routes to access enantiopure forms

Biological Profiling

-

In vitro screening: Prioritize kinase panels and cytotoxicity assays

-

ADMET studies: Evaluate metabolic stability and clearance mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume